N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide
Description
N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-chloro-4-methylphenyl substituent. This compound belongs to a class of urea-based molecules known for their diverse pharmacological activities, including interactions with ion channels (e.g., TRPV1, TRPM8) and enzymes (e.g., fatty acid amide hydrolase, FAAH) . Despite its structural simplicity, the compound’s discontinued commercial status (as noted in ) limits direct pharmacological data availability. However, insights can be drawn from analogs with similar scaffolds.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-9-2-3-10(8-11(9)13)15-12(17)16-6-4-14-5-7-16/h2-3,8,14H,4-7H2,1H3,(H,15,17) |
InChI Key |
SDCKYCGJAXDZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of an amide bond between a suitable piperazine derivative and a substituted aromatic acid chloride or activated carboxylic acid derivative. The key steps include:
- Step 1: Preparation of the acid chloride from 3-chloro-4-methylbenzoic acid using reagents such as thionyl chloride or oxalyl chloride.
- Step 2: Reaction of the acid chloride intermediate with piperazine or substituted piperazine under basic conditions to form the carboxamide linkage.
This approach is standard for synthesizing aromatic carboxamides and allows for high yields and purity when optimized.
Solid-Phase Organic Synthesis (SPOS) Approach
A notable alternative method is the solid-phase organic synthesis technique, which has been applied to related piperazine carboxamide compounds. This method involves:
- Grinding 3-chloromethylbenzonitrile with N-methylpiperazine and a base (such as sodium hydroxide) under solvent-free conditions.
- The reaction proceeds at room temperature with mechanical agitation, followed by extraction with hot organic solvents, crystallization, and filtration to isolate the intermediate.
- Subsequent conversion steps lead to the target carboxamide compound.
This method offers advantages such as solvent reduction, mild reaction conditions, and relatively high yields (e.g., 83.3% yield for intermediate synthesis).
Detailed Example of Solid-Phase Synthesis
| Step | Reagents and Conditions | Description | Yield / Remarks |
|---|---|---|---|
| 1 | 3-Chloromethylbenzonitrile (30.4 g), N-methylpiperazine (22.03 g), NaOH (8.0 g) | Grinding at room temperature under cooling for 20 minutes, then standing for 0.5 hours | Intermediate 4-(4-methylpiperazine-1-methyl)benzonitrile obtained by crystallization |
| 2 | Extraction with cyclohexane at 70°C, cooling, crystallization, filtration | Purification step | 35.9 g, 83.3% yield, mp 65-68°C |
This intermediate can then be further converted to the carboxamide by hydrolysis and subsequent coupling with piperazine derivatives.
Industrial and Large-Scale Synthesis Considerations
Industrial production of this compound generally follows the same fundamental synthetic routes but incorporates process optimizations such as:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employing automated synthesis platforms to enhance reproducibility and reduce manual handling.
- Optimization of solvent systems and reaction times to maximize yield and minimize impurities.
- Use of bases like triethylamine or other tertiary amines to neutralize hydrogen chloride formed during acid chloride reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide is an organic compound with a piperazine ring structure and chloro and methyl group substitutions on the aromatic phenyl moiety. It has a molecular formula of C12H16ClN3O and a molecular weight of 253.73 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its unique chemical properties.
Applications
This compound has several applications:
- Medicinal Chemistry It can be used as a lead compound for developing new drugs. Its structure allows for chemical modifications to create derivatives with potentially enhanced biological activity.
- Enzyme Inhibition Research suggests this compound may act as an enzyme inhibitor, particularly in pathways related to fatty acid amide hydrolase. This suggests it could be used to treat conditions related to pain and inflammation. It may inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .
Potential Therapeutic Applications
Compounds with similar structures have demonstrated promise in anticancer and anti-inflammatory activities. Studies on this compound have focused on its interactions with various biological targets.
Use as FAAH Inhibitors
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine-carboxamide derivatives are highly tunable, with substituents on the aromatic ring significantly influencing physical properties and bioactivity. Below is a comparison of key analogs:
Key Observations :
- Substituent Position: Chlorine at the 3-position (as in the target compound) vs.
- Melting Points : Derivatives with bulkier substituents (e.g., quinazolinylmethyl in A5 and A6) exhibit higher melting points (~190–200°C), suggesting enhanced crystallinity .
- Synthetic Yields : Yields for halogenated analogs range from 45–57%, indicating moderate synthetic efficiency .
Pharmacological Activity Trends
TRP Channel Modulation
- BCTC: A potent TRPV1 antagonist with IC₅₀ values in the nanomolar range, demonstrating analgesic effects in preclinical models .
- CPIPC : Acts as a TRPV1 partial agonist, highlighting how pyridyl and indazole groups shift activity from antagonist to agonist profiles .
Dopamine Receptor Selectivity
- Piperazine-carboxamides with methoxy/dichlorophenyl groups () show >1000-fold selectivity for dopamine D3 over D2 receptors, emphasizing the critical role of the carboxamide linker and substituent electronic properties .
Enzyme Inhibition
Biological Activity
N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Chloro and Methyl Substituents : Positioned on the phenyl ring, influencing the compound's interaction with biological targets.
The molecular formula is CHClNO, with a molecular weight of approximately 243.71 g/mol. The presence of chlorine and methyl groups is critical for its biological activity, potentially enhancing receptor binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific pathways affected can vary based on the context of use, but generally include:
- Receptor Binding : The compound shows affinity for aminergic receptors, which play a crucial role in mood regulation and cognition.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antidepressant-like Effects : Preliminary studies suggest potential antidepressant properties, likely due to its action on serotonin receptors.
- Analgesic Activity : The compound has been noted for analgesic effects in animal models, indicating its potential use in pain management.
- Antitumor Properties : Some studies have explored its efficacy against cancer cell lines, suggesting it may inhibit cell proliferation in specific contexts .
Study 1: Antidepressant Properties
A study investigated the antidepressant-like effects of this compound using rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting a possible mechanism involving serotonin modulation.
Study 2: Analgesic Effects
In another research effort, the compound was tested for analgesic properties using the formalin test in mice. Results showed a marked decrease in pain response at specific dosages, supporting its potential as an analgesic agent.
Study 3: Antitumor Activity
A recent investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The findings revealed that this compound exhibited significant inhibitory effects on cell growth in MDA-MB-231 breast cancer cells, with an IC value indicating potent activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-chlorophenyl)piperazine-1-carboxamide | Chlorine substitution on phenyl ring | Potential anti-anxiety effects |
| N-(3-fluorophenyl)piperazine-1-carboxamide | Fluorine substitution on phenyl ring | Enhanced CNS penetration due to fluorine |
| N-(4-methoxyphenyl)piperazine-1-carboxamide | Methoxy group on phenyl ring | Possible increased lipophilicity |
The unique chlorine and methyl substitutions in this compound differentiate it from other piperazine derivatives, possibly leading to distinct pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
